6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol is a compound that belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure, featuring a bis(2-methoxyethyl)amino group, may confer distinct biological activities and reactivity compared to other pyridazine derivatives.
6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol is classified as a heterocyclic organic compound, specifically a substituted pyridazine. It falls under the category of nitrogen-containing heterocycles, which are known for their biological significance and utility in drug development.
The synthesis of 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol typically involves a straightforward reaction between appropriate pyridazine derivatives and bis(2-methoxyethyl)amine. This reaction is generally conducted under controlled conditions to optimize yield and purity.
Industrial production may involve scaling up these reactions while ensuring high purity through techniques such as recrystallization or chromatography.
The compound has a molecular formula of CHNO and a molecular weight of approximately 250.30 g/mol. Its chemical structure contributes to its biological activity and interaction with various molecular targets.
6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol involves its interaction with specific biological targets, such as enzymes or receptors involved in disease processes. The compound may inhibit certain pathways that contribute to disease progression, thereby exerting therapeutic effects.
Research indicates that compounds similar to 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol can interact with cellular signaling pathways, potentially leading to apoptosis in cancer cells or modulation of immune responses against pathogens .
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming the identity and purity of the compound .
6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol has several notable applications:
Pyridazin-3-ol derivatives are primarily synthesized through ring-forming cyclization or nucleophilic substitution strategies. For 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol, the most established route involves reacting 3,6-dichloropyridazine with bis(2-methoxyethyl)amine under basic conditions. This nucleophilic aromatic substitution (SNAr) exploits the C6 position's higher electrophilicity due to the ring's asymmetric electronic distribution. Typical conditions use anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours, achieving yields of 65–78% [1].
Alternative cyclization methods employ 1,4-dicarbonyl precursors with hydrazines. For example, 1,4-bis(2-methoxyethylamino)butane-1,4-dione reacts with hydrazine hydrate in acetic acid, forming the pyridazine ring via intramolecular condensation. However, this route suffers from regioselectivity challenges and lower yields (45–55%) due to competing side reactions [1] [2].
Table 1: Traditional Synthetic Routes for 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol
Method | Reagents | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | 3,6-Dichloropyridazine + Bis(2-methoxyethyl)amine | K₂CO₃, DMF, 80°C, 24h | 65–78 | Requires halogenated precursor |
Cyclization | 1,4-Dicarbonyl + N₂H₄·H₂O | AcOH, reflux, 8h | 45–55 | Regioselectivity issues |
Recent innovations focus on transition-metal catalysis and green chemistry to enhance efficiency. Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of unprotected pyridazin-3-ols with bis(2-methoxyethyl)amine. Using Pd₂(dba)₃/XPhos as a catalyst system and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method achieves 85% yield with minimal protection/deprotection steps [2].
Microwave-assisted synthesis significantly reduces reaction times. Irradiating a mixture of 6-chloropyridazin-3-ol and bis(2-methoxyethyl)amine in acetonitrile at 150°C for 20 minutes affords the target compound in 92% yield. This approach leverages microwave-specific thermal effects to accelerate SNAr while suppressing decomposition [2].
Table 2: Novel Synthetic Approaches for N-Substituted Pyridazines
Method | Catalyst/Reagents | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 110°C, 6h | 85 | No protecting groups needed |
Microwave-Assisted Synthesis | None (neat) | 150°C, 20 min | 92 | Rapid, energy-efficient |
The pyridazine core's N1 and O4 sites necessitate selective protection for precise functionalization. The 3-hydroxyl group is protected as a silyl ether (e.g., tert-butyldimethylsilyl, TBS) using TBSCl/imidazole in DMF. This allows electrophilic substitutions at C5 without O3 participation. Post-functionalization, the TBS group is cleaved by tetrabutylammonium fluoride (TBAF) in >90% recovery [3] [6].
For amino-group modifications, the dimethyl-dithiane methoxycarbonyl (dM-Dmoc) group offers orthogonality. It is introduced via dM-Dmoc-p-nitrophenyl carbonate (compound 4 in Table 1) and deprotected under oxidative conditions (NaIO₄) followed by mild base treatment (K₂CO₃). This strategy is critical for synthesizing carbamate-linked derivatives of 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol, with deprotection yields of 76–88% for aliphatic amines [3].
Key considerations:
Radiolabeled analogues of 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol enable pharmacokinetic and biodistribution studies. Fluorine-18 labeling employs Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride), which converts the C3-hydroxyl group to [¹⁸F]fluoride via nucleophilic substitution. Reaction in dichloromethane at −40°C to 25°C achieves 40–50% radiochemical yield (RCY) with >95% radiochemical purity. This method exploits structural analogy between the ligand and fluorinating agent [7].
Tritium labeling uses catalytic tritium–halogen exchange. 6-(Bis(2-methoxyethyl)amino)-3-bromopyridazine reacts with tritium gas (³H₂) and Pd/C in ethyl acetate, affording [³H]-labeled analogues with specific activities of 15–30 Ci/mmol. Alternatively, tritium incorporation at the methoxyethyl side chains is achieved via olefin precursor hydrogenation using Wilkinson’s catalyst [(PPh₃)₃RhCl] [4] [10].
Table 3: Radiolabeling Strategies for Isotopic Analogues
Isotope | Precursor | Reagents/Conditions | RCY (%) | Application |
---|---|---|---|---|
¹⁸F | 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol | Deoxo-Fluor®, CH₂Cl₂, −40°C→25°C | 40–50 | PET imaging |
³H | 3-Bromo derivative | ³H₂, Pd/C, EtOAc, 25°C | 60–70 | Metabolite tracking |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: